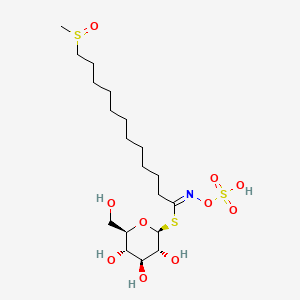

11-(Methylsulfinyl)undecyl-glucosinolate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H37NO10S3 |

|---|---|

Molekulargewicht |

535.7 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-12-methylsulfinyl-N-sulfooxydodecanimidothioate |

InChI |

InChI=1S/C19H37NO10S3/c1-32(25)12-10-8-6-4-2-3-5-7-9-11-15(20-30-33(26,27)28)31-19-18(24)17(23)16(22)14(13-21)29-19/h14,16-19,21-24H,2-13H2,1H3,(H,26,27,28)/b20-15-/t14-,16-,17+,18-,19+,32?/m1/s1 |

InChI-Schlüssel |

ZXUVJMBTZIUKJG-WTEGKUSWSA-N |

Isomerische SMILES |

CS(=O)CCCCCCCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CS(=O)CCCCCCCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is a long-chain aliphatic glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in the plant order Brassicales. These compounds and their hydrolysis products, such as isothiocyanates, are of significant interest to the scientific community due to their potential roles in plant defense, as well as their implications for human health, including chemopreventive properties. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Occurrence

This compound has been identified in a select number of species within the Brassicaceae family. Its presence is most notably documented in the seeds of Camelina sativa (false flax or gold-of-pleasure), where it is one of the three principal glucosinolates, alongside its C9 and C10 homologs: 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin) and 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin)[1][2][3]. In addition to Camelina sativa, this C11 glucosinolate has also been reported in Neslia paniculata (ball mustard), Camelina microcarpa, and Camelina rumelica[4].

Quantitative Data

The concentration of this compound can vary depending on the plant species, tissue type, and environmental conditions. The majority of quantitative data available is for the seeds of Camelina sativa. While comprehensive data across all plant tissues is limited, the following table summarizes available findings.

| Plant Species | Tissue | This compound Concentration (µmol/g dry weight) | Other Major Glucosinolates Present | Reference |

| Camelina sativa | Seeds | Traces to minor component of total glucosinolates | 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin), 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin) | [5][6] |

| Camelina sativa | Defatted Seed Meal | Traces | 9-(methylsulfinyl)nonyl-glucosinolate, 10-(methylsulfinyl)decyl-glucosinolate | [5] |

| Neslia paniculata | Not Specified | Presence confirmed, quantitative data not readily available | Not specified | [4] |

| Camelina microcarpa | Not Specified | Presence confirmed, quantitative data not readily available | Not specified | [4] |

| Camelina rumelica | Not Specified | Presence confirmed, quantitative data not readily available | Not specified | [4] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid methionine, formation of the core glucosinolate structure, and secondary modifications of the side chain.

-

Chain Elongation: The initial step involves the deamination of methionine, followed by a series of condensation reactions with acetyl-CoA, isomerization, and oxidative decarboxylation. This cycle is repeated to extend the carbon chain of the amino acid side chain. The key enzymes in this process are methylthioalkylmalate (MAM) synthases. Specifically, MAM3 is known to have broad substrate specificity and is responsible for catalyzing the condensation reactions that lead to the formation of long-chain glucosinolates, including the C11 precursor of this compound[7][8].

-

Core Structure Formation: The elongated amino acid then undergoes a series of enzymatic reactions to form the characteristic glucosinolate core structure. This involves conversion to an aldoxime, followed by the addition of a sulfur donor to form a thiohydroximate. The thiohydroximate is then glucosylated by a UDP-glucose-dependent glucosyltransferase to form a desulfoglucosinolate. The final step is the sulfation of the desulfoglucosinolate by a sulfotransferase to yield the intact glucosinolate.

-

Side-Chain Modification: The terminal methylthio group of the undecyl side chain is oxidized to a methylsulfinyl group, a reaction catalyzed by a flavin-monooxygenase (FMO).

Regulatory Pathway

The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the R2R3-MYB family. Specifically, MYB28 has been identified as a major positive regulator of the expression of genes involved in the biosynthesis of aliphatic glucosinolates, including the long-chain variants[9][10][11]. MYB29 and MYB76 also play roles in this regulatory network, although MYB28 is considered the primary driver for the accumulation of these compounds[12][13].

Experimental Protocols

The extraction and analysis of this compound typically involve the quantification of intact glucosinolates or their desulfated derivatives using High-Performance Liquid Chromatography (HPLC).

Extraction of Intact Glucosinolates

This protocol is adapted from methods optimized for the analysis of glucosinolates in Camelina sativa[14][15].

Materials:

-

Plant tissue (e.g., seeds, leaves, roots)

-

70% (v/v) Methanol (B129727), pre-heated to 70 °C

-

Internal standard (e.g., sinigrin)

-

Centrifuge

-

HPLC system with a UV or Diode Array Detector (DAD)

Procedure:

-

Sample Preparation: Freeze-dry the plant tissue and grind to a fine powder.

-

Extraction: a. Weigh approximately 100 mg of the powdered tissue into a centrifuge tube. b. Add a known amount of internal standard. c. Add 1 mL of pre-heated 70% methanol. d. Vortex vigorously for 1 minute. e. Incubate at 70 °C for 20 minutes, with occasional vortexing. f. Centrifuge at 3,000 x g for 10 minutes. g. Carefully transfer the supernatant to a clean tube. h. Re-extract the pellet with another 1 mL of hot 70% methanol and repeat the centrifugation. i. Combine the supernatants.

-

Analysis: a. Filter the combined supernatant through a 0.22 µm filter. b. Analyze the extract using a reverse-phase HPLC system.

HPLC Analysis of Intact Glucosinolates

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

-

0-5 min: 2% B

-

5-25 min: 2-30% B (linear gradient)

-

25-30 min: 30% B

-

30-35 min: 30-2% B (linear gradient)

-

35-40 min: 2% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 229 nm.

-

Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard and a calibration curve of a known glucosinolate standard.

Conclusion

This compound is a noteworthy long-chain aliphatic glucosinolate with a specific natural distribution, primarily within the genus Camelina. Understanding its biosynthesis and regulation provides a foundation for potential metabolic engineering to enhance its production. The provided analytical protocols offer a robust framework for the accurate quantification of this compound in plant matrices, which is essential for further research into its biological activities and potential applications in drug development and human health. Further research is warranted to fully elucidate its quantitative distribution across different plant tissues and species and to explore its specific bioactivities.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Glucosinolate - Wikipedia [en.wikipedia.org]

- 5. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAM3 catalyzes the formation of all aliphatic glucosinolate chain lengths in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Characterization of MYB28 Involved in Aliphatic Glucosinolate Biosynthesis in Chinese Kale (Brassica oleracea var. alboglabra Bailey) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Characterization of MYB28 Involved in Aliphatic Glucosinolate Biosynthesis in Chinese Kale (Brassica oleracea var. alboglabra Bailey) [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 11-(Methylsulfinyl)undecyl-glucosinolate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosinolates are a class of sulfur-rich secondary metabolites predominantly found in the order Brassicales, which includes a variety of economically important plants such as Brassica vegetables (e.g., broccoli, cabbage) and the model plant Arabidopsis thaliana. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, producing isothiocyanates and other biologically active compounds. These breakdown products are involved in plant defense against herbivores and pathogens and have been studied for their potential anticarcinogenic properties in humans.

This technical guide provides a comprehensive overview of the biosynthesis of a specific long-chain aliphatic glucosinolate, 11-(methylsulfinyl)undecyl-glucosinolate. This compound is derived from the amino acid methionine through a series of enzymatic reactions involving chain elongation, core structure formation, and side-chain modification. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the nutritional and therapeutic value of cruciferous crops.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Chain Elongation of Methionine: The carbon backbone of the precursor amino acid, methionine, is elongated through a recurrent cycle of three enzymatic reactions.

-

Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into the characteristic glucosinolate core structure.

-

Side-Chain Modification: The terminal methylthio group of the side chain is oxidized to a methylsulfinyl group.

The overall pathway is depicted in the following diagram:

Chain Elongation of Methionine

The initial phase of aliphatic glucosinolate biosynthesis involves the extension of the methionine side chain. This process occurs in the plastids and consists of a cycle of three reactions that is repeated to add methylene (B1212753) groups. For the synthesis of an undecyl (C11) side chain, nine cycles of chain elongation are required, starting from methionine (a C2 side chain when considering the carbons that are elongated).

-

Transamination: The process begins with the deamination of methionine to its corresponding 2-oxo acid, 2-oxo-4-(methylthio)butanoate, catalyzed by Branched-Chain Amino Acid Aminotransferase 4 (BCAT4) .

-

Condensation, Isomerization, and Oxidative Decarboxylation: The 2-oxo acid undergoes a series of reactions catalyzed by Methylthioalkylmalate Synthase (MAM) , Isopropylmalate Isomerase (IPMI) , and Isopropylmalate Dehydrogenase (IPMDH) . For the synthesis of long-chain glucosinolates, MAM3 is the key synthase, as it can catalyze multiple rounds of elongation.[1][2][3] Each cycle adds one methylene group to the chain.

-

Final Transamination: After the desired chain length is achieved, the elongated 2-oxo acid is transaminated back to an amino acid, in this case, dihomomethionine with a C12 backbone, by Branched-Chain Amino Acid Aminotransferase 3 (BCAT3) .

Core Structure Formation

The elongated amino acid is then transported to the cytoplasm for the formation of the glucosinolate core structure. This is a conserved pathway for all aliphatic glucosinolates.

-

Conversion to Aldoxime: The elongated amino acid is converted to the corresponding aldoxime by a cytochrome P450 monooxygenase. For long-chain aliphatic glucosinolates, CYP79F2 is the primary enzyme responsible for this conversion.[4][5][6]

-

Conversion to Thiohydroximate: The aldoxime is then converted to a thiohydroximate. This multi-step process involves another cytochrome P450, CYP83A1 , which metabolizes aliphatic oximes.[7][8][9][10] Subsequently, a glutathione (B108866) S-transferase (GST), a gamma-glutamyl peptidase (GGP), and the C-S lyase SUR1 are involved in the formation of the thiohydroximate.[11]

-

Glucosylation: The thiohydroximate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase. For aliphatic glucosinolates, UGT74C1 plays a significant role, along with UGT74B1.[10][12][13][14] This reaction forms the desulfoglucosinolate intermediate.

-

Sulfation: The final step in the core structure formation is the sulfation of the desulfoglucosinolate, catalyzed by a desulfoglucosinolate sulfotransferase. SOT16, SOT17, and SOT18 are known to catalyze this reaction.[15][16]

Side-Chain Modification

The final step in the biosynthesis of this compound is the S-oxygenation of the methylthio group at the end of the side chain.

-

S-oxygenation: This reaction is catalyzed by a family of Flavin-monooxygenase (FMO) GS-OX enzymes. Several members of this family have been shown to have broad substrate specificity and can oxidize both short- and long-chain methylthioalkyl glucosinolates.[7]

Transcriptional Regulation

The biosynthesis of aliphatic glucosinolates is tightly regulated at the transcriptional level by a network of transcription factors, primarily from the R2R3-MYB family.

-

MYB Transcription Factors: MYB28 , MYB29 , and MYB76 are the primary positive regulators of aliphatic glucosinolate biosynthesis.[17] MYB28 appears to be the master regulator, with MYB29 and MYB76 playing partially redundant and more specific roles. These transcription factors activate the expression of the biosynthetic genes, including those involved in chain elongation, core structure formation, and side-chain modification.

-

Hormonal and Environmental Signals: The expression of these MYB factors and the downstream biosynthetic genes is influenced by various signals, including the plant hormone jasmonate, which is involved in defense responses.

Quantitative Data

Quantitative data on the enzyme kinetics for the biosynthesis of long-chain aliphatic glucosinolates is limited. The following table summarizes available data, primarily from studies on Arabidopsis thaliana enzymes with the most relevant substrates.

| Enzyme | Substrate | Km (µM) | Kcat (s⁻¹) | Vmax (pkat/mg protein) | Reference(s) |

| MAM3 | 10-methylthio-2-oxodecanoate | ~15 | - | - | [1] |

| Acetyl-CoA | 2300 | - | - | [1] | |

| CYP79F2 | Hexahomomethionine | ~25 | - | ~1.5 | [4] |

| CYP83A1 | 6-methylthiohexanaldoxime | ~20-150 | - | - | [4] |

| UGT74B1 | Phenylacetothiohydroximic acid | ~6 | - | - | [13][14] |

| UDP-glucose | ~50 | - | - | [13][14] | |

| SOT18 | Desulfobenzylglucosinolate | 0.44 ± 0.05 | - | 108 ± 4 | [15] |

| PAPS | 0.28 ± 0.04 | - | - | [15] |

Note: Data for the exact C11 substrates in the this compound pathway are largely unavailable. The values presented are for the most similar long-chain substrates characterized in the literature. Kcat and Vmax values are often not reported in the same units, hence the different columns.

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology for Cytochrome P450 Enzymes (e.g., CYP79F2, CYP83A1):

-

Codon Optimization and Gene Synthesis: Optimize the coding sequences of the target genes for expression in Saccharomyces cerevisiae or Escherichia coli and synthesize the genes.

-

Vector Construction: Clone the synthesized genes into an appropriate yeast or bacterial expression vector (e.g., pYES-DEST52 for yeast, pET-28a for E. coli).

-

Transformation: Transform the expression constructs into a suitable host strain (e.g., S. cerevisiae WAT11, E. coli BL21(DE3)).

-

Expression:

-

Yeast: Grow the transformed yeast cells in selective medium to an appropriate cell density. Induce protein expression by adding galactose.

-

E. coli: Grow the transformed bacterial cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and grow at a lower temperature (e.g., 18°C) overnight.

-

-

Microsome Isolation (Yeast) or Cell Lysis (E. coli):

-

Yeast: Harvest the cells, wash with buffer, and disrupt them using glass beads. Isolate the microsomal fraction by differential centrifugation.

-

E. coli: Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

-

Purification (for His-tagged proteins from E. coli): Clarify the cell lysate by centrifugation and purify the recombinant protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Elute the protein with an imidazole (B134444) gradient.

-

Protein Quantification and Verification: Determine the protein concentration using a Bradford or BCA assay. Verify the purity and molecular weight of the protein by SDS-PAGE and Western blotting.

Methodology for Soluble Enzymes (e.g., MAM3, UGTs, SOTs):

The protocol is similar to that for E. coli expression of P450s, but as these are soluble proteins, the purification from the soluble fraction of the cell lysate is generally more straightforward.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of the biosynthetic enzymes.

General Assay Conditions:

-

Buffer: Typically a phosphate (B84403) or Tris-HCl buffer at a pH optimum for the specific enzyme (often between 7.0 and 8.5).

-

Cofactors: NADPH for cytochrome P450s and FMOs, UDP-glucose for UGTs, and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for SOTs.

-

Temperature: Assays are usually performed at a controlled temperature, typically 30°C.

Example Protocol for a CYP79F2 Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the microsomal preparation or purified enzyme.

-

Initiation: Start the reaction by adding the substrate (e.g., hexahomomethionine).

-

Incubation: Incubate the reaction at 30°C for a specific time period.

-

Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

-

Product Analysis: Extract the product (the aldoxime) with an organic solvent (e.g., ethyl acetate). Analyze the product by HPLC or LC-MS to determine the amount formed.

-

Kinetic Analysis: Perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Example Protocol for a Sulfotransferase (SOT) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, the desulfoglucosinolate substrate, and the purified SOT enzyme.

-

Initiation: Start the reaction by adding radiolabeled [³⁵S]PAPS.

-

Incubation: Incubate at 30°C.

-

Termination: Stop the reaction by adding methanol.

-

Product Separation: Separate the radiolabeled glucosinolate product from the unreacted [³⁵S]PAPS using anion exchange chromatography (e.g., DEAE-Sephadex).

-

Quantification: Quantify the amount of product formed by liquid scintillation counting.

-

Kinetic Analysis: As described for the CYP79F2 assay.

Analysis of Glucosinolates by HPLC

Objective: To identify and quantify glucosinolates from plant tissues or in vitro assays.

References

- 1. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP83A1 and CYP83B1, Two Nonredundant Cytochrome P450 Enzymes Metabolizing Oximes in the Biosynthesis of Glucosinolates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurements of flavin-containing monooxygenase (FMO) activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subclade of Flavin-Monooxygenases Involved in Aliphatic Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. CYP83A1 and CYP83B1, two nonredundant cytochrome P450 enzymes metabolizing oximes in the biosynthesis of glucosinolates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 11. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Flavin-containing monooxygenases FMOGS-OXs integrate flowering transition and salt tolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An LC-MS/MS assay for enzymatic characterization of methylthioalkylmalate synthase (MAMS) involved in glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-(Methylsulfinyl)undecyl-glucosinolate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-(Methylsulfinyl)undecyl-glucosinolate is an aliphatic glucosinolate, a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales. These compounds and their hydrolysis products play a crucial role in plant defense mechanisms and have garnered significant interest in the scientific community for their potential health benefits in humans, particularly in the realm of cancer chemoprevention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a core structure common to all glucosinolates: a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. In this specific glucosinolate, the side chain is an eleven-carbon alkyl chain with a terminal methylsulfinyl group.[1][2] This long-chain aliphatic structure classifies it as a methionine-derived glucosinolate.

compound [ label=<

Chemical Structure of this compound

> ]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below. This data is primarily sourced from computational models and provides valuable insights for experimental design and analysis.

| Property | Value | Reference |

| Molecular Formula | C19H37NO10S3 | [3][4] |

| Molecular Weight | 535.69 g/mol | [4] |

| Exact Mass | 535.15795990 Da | PubChem |

| XLogP3-AA | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 17 | PubChem |

| Topological Polar Surface Area | 236 Ų | PubChem |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the glucose moiety, protons on the glucopyranose ring, and a complex series of multiplets corresponding to the long undecyl alkyl chain. The methyl group of the methylsulfinyl moiety would appear as a singlet.

-

¹³C-NMR: The carbon NMR spectrum will display signals for the carbons of the glucose unit, the carbons of the undecyl side chain, the carbon of the thiohydroximate group, and the methyl carbon of the sulfinyl group.[5][6]

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of glucosinolates. The mass spectrum of this compound would show a prominent ion corresponding to its exact mass.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for O-H (from the glucose moiety), C-H (from the alkyl chain), S=O (from the sulfoxide), C=N, and S-O (from the sulfate (B86663) group) stretching vibrations.

Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid methionine. The pathway involves three main stages: side-chain elongation, formation of the core glucosinolate structure, and side-chain modification. The eleven-carbon side chain is achieved through a series of chain elongation cycles.

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Extraction and Purification from Camelina sativa Seed Meal

This compound is a major glucosinolate found in Camelina sativa (false flax).[7][8] The following protocol is a generalized procedure for its extraction and purification based on established methods.[9][10]

Materials:

-

Defatted Camelina sativa seed meal

-

Methanol (B129727) (MeOH)

-

Water (deionized or HPLC grade)

-

Reverse-phase chromatography media (e.g., C18)

-

Ion-exchange chromatography media (e.g., DEAE-Sephadex)

-

Counter-current chromatography apparatus (optional)

-

HPLC system with a UV detector

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Extraction: Extract the defatted seed meal with hot 70% methanol to inactivate myrosinase and extract the glucosinolates. Concentrate the methanol extract using a rotary evaporator.

-

Initial Purification (Reverse-Phase Chromatography): Resuspend the concentrated extract in water and apply it to a reverse-phase C18 column. Elute with a stepwise or gradient of increasing methanol concentration to remove non-polar impurities.

-

Ion-Exchange Chromatography: Pool the glucosinolate-containing fractions and apply them to a DEAE-Sephadex column. Wash the column with water and then elute the glucosinolates with a salt solution (e.g., potassium sulfate).

-

Final Purification (Preparative HPLC): For high purity, subject the desalted glucosinolate fraction to preparative reverse-phase HPLC. Use a water/acetonitrile gradient for elution and monitor the effluent at 229 nm.[11]

-

Lyophilization: Collect the fractions containing the purified this compound and freeze-dry to obtain a solid powder.

Caption: General workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

Intact glucosinolates are generally considered biologically inactive. Their biological significance stems from their hydrolysis products, primarily isothiocyanates, which are formed upon enzymatic breakdown by myrosinase when plant tissues are damaged.

Myrosinase-Catalyzed Hydrolysis

Myrosinase, a thioglucosidase, catalyzes the cleavage of the thioglucosidic bond in this compound, releasing a glucose molecule and an unstable aglycone. This aglycone then spontaneously rearranges to form 11-(methylsulfinyl)undecyl isothiocyanate.

Caption: Myrosinase-catalyzed hydrolysis of this compound.

Anticancer Properties of Isothiocyanates

Isothiocyanates, including the putative 11-(methylsulfinyl)undecyl isothiocyanate, are known to exhibit potent anticancer activities through various mechanisms. While specific quantitative data (e.g., IC50 values) for 11-(methylsulfinyl)undecyl isothiocyanate are not widely reported, the activities of other long-chain aliphatic isothiocyanates suggest similar mechanisms.[12][13][14]

Key Signaling Pathways Modulated by Isothiocyanates:

-

Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), via the Nrf2-ARE pathway. These enzymes play a critical role in detoxifying carcinogens. Hydrolyzed glucosinolates from Camelina sativa have been shown to upregulate NQO1.[7][8]

-

Inhibition of Phase I Carcinogen-Activating Enzymes: They can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.

-

Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.

-

Cell Cycle Arrest: They can cause cell cycle arrest at various checkpoints, thereby inhibiting cancer cell proliferation.

Caption: Key signaling pathways modulated by isothiocyanates in cancer cells.

Conclusion

This compound represents a significant member of the long-chain aliphatic glucosinolates with potential for further investigation in the fields of natural product chemistry and drug development. Its presence in agronomically important crops like Camelina sativa makes it an accessible target for isolation and biological evaluation. While further research is needed to fully characterize its spectroscopic properties and the specific quantitative biological activities of its isothiocyanate, the existing knowledge on related compounds provides a strong rationale for its potential as a chemopreventive agent. This guide serves as a foundational resource for scientists and researchers embarking on the study of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound | C19H37NO10S3 | CID 163196503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 11-(Methylsulfinyl)undecyl-glucosinolate

An In-Depth Technical Guide to the Biological Activity of 11-(Methylsulfinyl)undecyl-glucosinolate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as glucoraphanin (B191350), is a glucosinolate found in cruciferous vegetables, with particularly high concentrations in broccoli and broccoli sprouts.[1][2] While glucoraphanin itself is relatively inert, its biological significance lies in its hydrolysis product, the isothiocyanate sulforaphane (B1684495).[2][3] This conversion is catalyzed by the myrosinase enzyme, present in the plant and in the human gut microbiota.[4][5][6] Sulforaphane is a potent activator of the Nrf2 signaling pathway, a master regulator of cellular defense mechanisms against oxidative and electrophilic stress.[7][8] This activity underpins its extensively studied chemopreventive, anti-inflammatory, and neuroprotective effects.[9][10][11] This document provides a comprehensive overview of the bioavailability, mechanisms of action, and quantitative biological activity of glucoraphanin and its metabolite sulforaphane, along with detailed experimental protocols for their extraction, quantification, and bioactivity assessment.

Bioavailability and Metabolism

The conversion of glucoraphanin to the biologically active sulforaphane is a critical determinant of its efficacy. This conversion is inefficient without the presence of active myrosinase, an enzyme that is released when the plant tissue is damaged (e.g., by chewing).[2][5] Cooking can denature plant myrosinase, significantly reducing the bioavailability of sulforaphane.[5] However, myrosinase-like activity from gut microflora can facilitate a partial conversion of glucoraphanin.[3][6]

Studies show that co-administration of active myrosinase with glucoraphanin increases sulforaphane bioavailability by 3- to 4-fold compared to glucoraphanin delivered without the enzyme.[3] The percentage of sulforaphane excreted in urine relative to the amount of glucoraphanin consumed can vary widely among individuals, ranging from approximately 2% to 15%.[12][13] Once absorbed, sulforaphane is metabolized through the mercapturic acid pathway and is primarily excreted as N-acetylcysteine (NAC) conjugates in the urine.[10][12][14]

| Parameter | Condition | Result | Source(s) |

| Sulforaphane Bioavailability | Glucoraphanin administered without active myrosinase | ~10% of dose recovered as urinary metabolites | [3] |

| Glucoraphanin administered with active myrosinase | ~40% of dose recovered as urinary metabolites | [3] | |

| Individual variability in conversion (without myrosinase) | 2% to 15% of glucoraphanin dose excreted as sulforaphane metabolites over 24h | [12][13] | |

| Plasma Concentration | Consumption of broccoli soup (84 µmoles glucoraphanin) | Peak sulforaphane concentration: ~0.5 µM | [12] |

| Consumption of high-glucoraphanin broccoli soup (452 µmoles) | Peak sulforaphane concentration: ~2.5 µM | [12] |

Primary Mechanism of Action: The Keap1-Nrf2 Pathway

The most well-documented mechanism of action for sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.[4][15]

Sulforaphane is a potent electrophile that reacts with specific, highly reactive cysteine residues on the Keap1 protein (notably Cys151).[15][16] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[15][16] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][17] This initiates the transcription of a broad array of cytoprotective proteins, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione (B108866) synthesis and recycling.[11][18]

Caption: Keap1-Nrf2 signaling pathway activation by sulforaphane.

Other Biological Activities

Beyond Nrf2 activation, sulforaphane exhibits a range of other biological activities contributing to its health benefits.

-

Anticancer Effects: Sulforaphane has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[10][19] It can interfere with cancer initiation by modulating Phase I and Phase II metabolic enzymes and can interact with both intrinsic and extrinsic apoptotic pathways.[10]

-

Anti-Inflammatory Activity: Sulforaphane can impair the DNA binding and transactivation of the pro-inflammatory transcription factor NF-κB.[7] There is also evidence of crosstalk between the Nrf2 and inflammasome pathways, with Nrf2 activators inhibiting inflammasome activity.[18]

-

Neuroprotection: Sulforaphane is capable of crossing the blood-brain barrier and has been shown to protect its integrity, mitigate neuroinflammation, and support mitochondrial function.[11]

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Source(s) |

| SUM159 | Breast Cancer | ~10 µM | 48 h | [19] |

| MCF7 | Breast Cancer | ~16 µM | 48 h | [19] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.8 µM | 72 h | [20] |

| H460 | Non-Small Cell Lung Cancer | 12 µM | - | [21] |

| H1299 | Non-Small Cell Lung Cancer | 8 µM | - | [21] |

| A549 | Non-Small Cell Lung Cancer | 10 µM | - | [21] |

| AGS | Gastric Cancer | ~112 µg/ml (~632 µM) | 48 h | [22] |

| MKN45 | Gastric Cancer | ~125 µg/ml (~705 µM) | 48 h | [22] |

Experimental Protocols

Extraction and Purification of Glucoraphanin

The primary challenge in extracting intact glucoraphanin from plant material (e.g., broccoli seeds or sprouts) is to prevent its enzymatic hydrolysis by myrosinase.[23] This is typically achieved through heat inactivation of the enzyme. Purification often involves solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (prep-HPLC).[24][25]

Caption: General workflow for glucoraphanin extraction and purification.

Protocol: Hot Water Extraction and SPE Cleanup [26]

-

Homogenization: Homogenize 0.5 g of broccoli sprouts in 5 mL of boiling deionized water for 5 minutes to inactivate myrosinase.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

-

SPE Cartridge Preparation: Condition a weak anion exchange (WAX) or dimethylaminopropyl (DEA)-based SPE cartridge with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of deionized water.[27]

-

Loading: Load the supernatant from the clarification step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove unbound impurities.

-

Elution: Elute the glucoraphanin fraction using an appropriate buffer (e.g., a salt solution like potassium chloride, or a mild acidic/basic solution, depending on the SPE resin).

-

Purification: The eluate can be further purified using preparative HPLC for a high-purity standard.[24]

Quantification of Glucosinolates and Isothiocyanates

A robust method for the simultaneous analysis of various glucosinolates and isothiocyanates involves derivatization of the isothiocyanates followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS).[28][29]

Protocol: UHPLC-MS/MS Analysis [28][29]

-

Sample Preparation: Prepare aqueous extracts of the plant material.

-

Derivatization (for Isothiocyanates): React the extract with N-acetyl-l-cysteine (NAC). This derivatization makes the volatile isothiocyanates more stable and amenable to reverse-phase chromatography and electrospray ionization.

-

Chromatography:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution using water and acetonitrile, both typically containing a small amount of formic acid to aid ionization.

-

Detection: Use a tandem mass spectrometer operating in negative ion mode for glucosinolates and positive ion mode for NAC-derivatized isothiocyanates.

-

-

Quantification: Quantify the compounds by comparing peak areas to those of known standards. Limits of detection are typically in the low micromolar range (0.4–1.6 μM for glucosinolates; 0.9–2.6 μM for NAC-ITCs).[28]

Assay for Nrf2 Pathway Activation

The induction of NQO1, a classic Nrf2 target gene, is a common and reliable method to assess the bioactivity of sulforaphane and other Nrf2 activators.

Protocol: Quinone Reductase (NQO1) Activity Assay [30][31]

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., mouse hepatoma Hepa 1c1c7 cells) to approximately 80% confluency. Treat the cells with various concentrations of sulforaphane (or the test compound) for 24-48 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., digitonin (B1670571) lysis buffer).

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing Tris-HCl buffer, bovine serum albumin (BSA), Tween 20, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, and a substrate like MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].

-

Add a specific volume of the cell lysate to the reaction mixture.

-

The reduction of the substrate by NQO1 will produce a colored formazan (B1609692) product.

-

-

Measurement: Measure the rate of formazan formation by monitoring the change in absorbance at a specific wavelength (e.g., 610 nm) over time using a microplate reader.

-

Data Analysis: Calculate the specific activity of NQO1 (nmol/min/mg protein). Compare the activity in treated cells to that in vehicle-treated control cells to determine the fold induction.

Conclusion

This compound (glucoraphanin) is a precursor to the highly bioactive isothiocyanate, sulforaphane. The biological activity is critically dependent on the conversion of glucoraphanin to sulforaphane, a process significantly enhanced by the enzyme myrosinase. The primary mechanism of action for sulforaphane is the robust activation of the Keap1-Nrf2 signaling pathway, leading to the upregulation of a wide array of cytoprotective genes. This activity, supplemented by other mechanisms such as NF-κB inhibition and apoptosis induction, forms the basis for its potential role in disease prevention. The quantitative data and detailed protocols provided herein serve as a technical resource for researchers and professionals engaged in the study and development of this promising natural compound.

References

- 1. Glucoraphanin - Wikipedia [en.wikipedia.org]

- 2. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Glucoraphanin – An Antioxidant for Health_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 7. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioavailability of Glucoraphanin and Sulforaphane from High-Glucoraphanin Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]

- 17. researchgate.net [researchgate.net]

- 18. metagenicsinstitute.com [metagenicsinstitute.com]

- 19. Sulforaphane, a Dietary Component of Broccoli/Broccoli Sprouts, Inhibits Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Purified sulforaphane from broccoli (Brassica oleracea var. italica) leads to alterations of CDX1 and CDX2 expression and changes in miR-9 and miR-326 levels in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 11-(Methylsulfinyl)undecyl-glucosinolate: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-(methylsulfinyl)undecyl-glucosinolate, an aliphatic glucosinolate with potential applications in drug development and scientific research. This document details its initial discovery, outlines protocols for its isolation and purification from natural sources, presents key quantitative and spectroscopic data, and explores the biological significance of its hydrolysis products through signaling pathway diagrams.

Discovery and Natural Occurrence

This compound was first reported by Kjær and Schuster in 1972 in the plant Neslia paniculata subsp. thracica.[1] It is a long-chain aliphatic glucosinolate, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. Subsequent research has identified its presence in other plants, notably Camelina sativa (L.) Crantz, commonly known as gold-of-pleasure or false flax, where it is one of the major glucosinolates alongside glucoarabin (9-(methylsulfinyl)nonyl-glucosinolate) and glucocamelinin (B13419120) (10-(methylsulfinyl)decyl-glucosinolate).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C19H37NO10S3 | [2] |

| Molecular Weight | 535.69 g/mol | [2] |

| Class | Aliphatic Glucosinolate | [2] |

| Natural Sources | Neslia paniculata, Camelina sativa | [1] |

Experimental Protocols: Isolation and Purification from Camelina sativa

The following protocols are based on established methods for the extraction and purification of long-chain aliphatic glucosinolates from Camelina sativa seeds.

General Extraction of Glucosinolates

This method focuses on the initial extraction of total glucosinolates from the plant matrix while inactivating the endogenous myrosinase enzyme, which would otherwise hydrolyze the target compounds.

Methodology:

-

Seed Preparation: Defat Camelina sativa seeds using a cold solvent such as acetone (B3395972) or hexane (B92381) to remove oils, which can interfere with subsequent extraction steps.

-

Extraction: Extract the defatted seed meal with a hot 70% ethanol (B145695) or methanol (B129727) solution for an extended period (e.g., 3 hours). The high temperature is crucial for denaturing and inactivating myrosinase.

-

Clarification: Centrifuge the mixture at high speed (e.g., 13,000 x g for 15 minutes) to pellet solid plant material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the crude glucosinolate extract.

Experimental Workflow for Glucosinolate Extraction

Caption: Workflow for the initial extraction of glucosinolates from Camelina sativa seeds.

Purification of this compound

Further purification is required to isolate this compound from the crude extract. A combination of chromatographic techniques is typically employed.

Methodology:

-

Anion Exchange Chromatography (Initial Cleanup):

-

Load the crude extract onto a DEAE-Sephadex A-25 (or similar anion exchange) column. Glucosinolates, being anionic, will bind to the column matrix.

-

Wash the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 4.0) to remove neutral and cationic impurities.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For preparative scale purification, utilize a C18 RP-HPLC column.

-

Equilibrate the column with a polar mobile phase (e.g., 10% methanol and 90% water with 0.5% ammonium (B1175870) formate, pH 5).

-

Elute the bound glucosinolates using a gradient of increasing organic solvent (e.g., a linear gradient to 100% methanol).

-

Monitor the eluent at a suitable wavelength (e.g., 237 nm) and collect fractions corresponding to the peak of interest.

-

-

Final Purification and Recovery:

-

Pool the fractions containing the purified this compound.

-

Remove the organic solvent (e.g., methanol) by evaporation.

-

Lyophilize (freeze-dry) the aqueous solution to obtain the purified glucosinolate as a solid.

-

Purification Workflow for this compound

Caption: Step-by-step workflow for the purification of this compound.

Quantitative and Spectroscopic Data

The following tables summarize the available quantitative and spectroscopic data for this compound and its close structural analogs.

Table 1: Quantitative Data from Camelina sativa

| Parameter | Value | Method |

| Relative Abundance in Seed | 22.6% of total glucosinolates | HPTLC |

| Yield from Preparative HPLC | Approx. 2 mg | RP-HPLC |

Table 2: Spectroscopic Data for Structurally Related ω-Methylsulfonylalkyl Glucosinolates

| Compound | Spectroscopic Data (in D2O) |

| 11-(Methylsulfonyl)undecyl glucosinolate | ¹H NMR (D₂O): δ 1.22–1.44 (m, 14H, H-10-H-16), 1.45–1.69 (m, 4H, H-9, H-17), 2.50–2.65 (m, 2H, H-8), 2.98 (s, 3H, MeSO₂), 3.15 (t, 2H, J = 7.6, H-18), 3.43–3.50 (m, 2H, H-2, H-4), 3.52–3.63 (m, 2H, H-5, H-3)[3] |

| 9-(Methylsulfonyl)nonyl glucosinolate | ¹³C NMR (D₂O): δ 22.5, 26.6, 27.8, 29.5, 29.6br, 30.0, 32.9, 40.1 (C-8-C-16), 54.2 (MeSO₂), 62.2, 71.2, 73.4, 79.0, 81.5, 83.8 (C-1-C-6), 165.2 (C=N)[3] |

Note: The chemical shifts (δ) are reported in parts per million (ppm). The multiplicity of the signals is denoted as s (singlet), t (triplet), and m (multiplet).

Biological Activity and Signaling Pathways

Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase to produce various bioactive compounds, primarily isothiocyanates. The hydrolysis of this compound yields 11-(methylsulfinyl)undecyl isothiocyanate. While direct studies on this specific isothiocyanate are limited, extensive research on its shorter-chain analog, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) from wasabi, provides significant insights into its potential biological activities, particularly in anti-inflammatory and cancer chemopreventive pathways.

Anti-inflammatory Signaling

Long-chain methylsulfinylalkyl isothiocyanates are known to exert anti-inflammatory effects by modulating key signaling pathways. A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In an inflammatory state, signaling molecules like lipopolysaccharide (LPS) activate pathways that lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for COX-2, iNOS, and various cytokines (e.g., TNF-α, IL-6). Isothiocyanates can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and downstream inflammatory responses.

Inhibition of the NF-κB Anti-inflammatory Pathway

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Nrf2-Mediated Antioxidant and Chemopreventive Signaling

Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This pathway is a key component of the chemopreventive effects attributed to isothiocyanates.

Activation of the Nrf2 Antioxidant Pathway

Caption: Proposed mechanism for Nrf2 pathway activation by isothiocyanates.

Conclusion

This compound, a long-chain aliphatic glucosinolate found in Camelina sativa and Neslia paniculata, represents a molecule of interest for its potential health benefits, mediated through its hydrolysis product, 11-(methylsulfinyl)undecyl isothiocyanate. The protocols outlined in this guide provide a framework for its efficient isolation and purification from natural sources. While further research is needed to fully characterize its spectroscopic properties and specific biological activities, the known mechanisms of related isothiocyanates suggest a promising role in the modulation of inflammatory and oxidative stress pathways. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and other related glucosinolates.

References

The Sentinel Molecule: A Technical Guide to 11-(Methylsulfinyl)undecyl-glucosinolate in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these, the glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," is a hallmark of the Brassicales order.[1][2] This two-component defense mechanism involves the spatially separated storage of glucosinolates and the enzyme myrosinase.[3][4] Upon tissue damage, such as that caused by insect feeding, these two components mix, triggering the hydrolysis of glucosinolates into a variety of biologically active, and often toxic, compounds, including isothiocyanates, nitriles, and thiocyanates.[2][5]

This technical guide provides an in-depth examination of a specific long-chain aliphatic glucosinolate, 11-(Methylsulfinyl)undecyl-glucosinolate . This molecule, predominantly found in Camelina sativa (false flax), plays a significant role in the plant's defense strategy.[2][3] We will explore its biosynthesis, the mechanism of its defensive action, its biological activities, and the experimental protocols used for its study.

The Glucosinolate-Myrosinase System: A General Overview

The defensive efficacy of glucosinolates lies not in the intact molecule itself, but in its hydrolysis products.[2] When a herbivore chews on a plant leaf, it ruptures plant cells, allowing the vacuolar-stored glucosinolates to come into contact with myrosinase, which is sequestered in separate cells or organelles.[4][6] Myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form various bioactive products, the nature of which depends on the glucosinolate side chain and the presence of specifier proteins.[5] The most common and potent of these products are the isothiocyanates, which are highly reactive electrophiles.[5][7]

dot

Caption: The "Mustard Oil Bomb" defense mechanism.

This compound: A Profile

This compound is an aliphatic glucosinolate characterized by an eleven-carbon chain with a terminal methylsulfinyl group.[8][9] It is one of the three major glucosinolates found in the seeds of Camelina sativa, alongside 9-(methylsulfinyl)nonyl-glucosinolate (glucoarabin) and 10-(methylsulfinyl)decyl-glucosinolate (glucocamelinin).[2][3]

Biosynthesis and Regulation

The biosynthesis of aliphatic glucosinolates originates from the amino acid methionine, which undergoes a series of chain elongations and modifications to form the characteristic side chain.[10][11] The core glucosinolate structure is then formed through glucosylation and sulfation.[12][13] The biosynthesis of aliphatic glucosinolates is regulated by a network of transcription factors, with MYB28 and MYB29 playing a crucial role in Arabidopsis.[11][14]

Plant defense responses, including the production of glucosinolates, are often mediated by signaling molecules, with jasmonic acid (JA) being a key player in the response to chewing herbivores.[10][15][16] Herbivore damage triggers the JA signaling cascade, leading to the upregulation of glucosinolate biosynthetic genes and a subsequent increase in glucosinolate levels.[16][17] While direct experimental evidence for the JA-induction of this compound in Camelina sativa is specific, the well-established role of JA in inducing aliphatic glucosinolates in other Brassicaceae strongly suggests a similar regulatory mechanism.[7][16][18]

dot

Caption: Proposed signaling pathway for the induction of this compound.

Defensive Function and Biological Activity

Upon hydrolysis by myrosinase, this compound is predicted to yield 11-(methylsulfinyl)undecyl isothiocyanate . Isothiocyanates are known for their broad-spectrum toxicity against herbivores and pathogens.[5][19] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) can readily react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inhibition and cellular damage.[7]

While specific bioactivity data for 11-(methylsulfinyl)undecyl isothiocyanate is limited, studies on other long-chain and ω-(methylsulfinyl)alkyl isothiocyanates provide valuable insights into its likely defensive properties. Long-chain isothiocyanates have demonstrated significant insecticidal and antifungal activities.[11][13] For example, 6-(methylsulfinyl)hexyl isothiocyanate, found in wasabi, exhibits potent anti-inflammatory and antimicrobial effects.[20][21] The length of the alkyl chain and the presence of the methylsulfinyl group are thought to influence the bioactivity of these compounds.[13][20]

The defensive role of aliphatic glucosinolates against generalist herbivores has been demonstrated in studies using Arabidopsis mutants lacking these compounds. These mutants show increased susceptibility to insect feeding, confirming the importance of aliphatic glucosinolates in plant defense.[5][14]

Quantitative Data

The concentration of this compound can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. Camelina sativa is the primary source of this glucosinolate.

| Plant Species | Tissue | Glucosinolate | Concentration (µmol/g DW) | Reference(s) |

| Camelina sativa | Seeds | This compound | Traces to significant amounts as part of the total glucosinolate profile | [2][4] |

| Camelina sativa | Seeds | Total Glucosinolates | 13 - 40 | [1] |

| Camelina sativa | Defatted Meal | Total Glucosinolates | ~40 | [1] |

| Camelina sativa | Sprouts (8 DAS) | Total Glucosinolates | Lower than seeds | [1] |

DAS: Days After Sowing

| Camelina sativa Genotype | Treatment | This compound (µmol/g) | Reference |

| Calena | Increasing N rates | Generally stable or slight increase | [22] |

| CDI002 | Increasing N rates | Generally stable or slight increase | [22] |

| CDI005 | Increasing N rates | Generally stable or slight increase | [22] |

| CDI007 | Increasing N rates | Generally stable or slight increase | [22] |

| CDI008 | Increasing N rates | Generally stable or slight increase | [22] |

Experimental Protocols

Extraction and Quantification of this compound

This protocol is adapted from established methods for glucosinolate analysis using UPLC-MS/MS.[2][23][24]

a. Sample Preparation:

-

Freeze-dry plant material (e.g., Camelina sativa seeds, leaves) to halt enzymatic activity.

-

Grind the lyophilized tissue to a fine powder using a ball mill or mortar and pestle.

-

Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

b. Extraction:

-

Add 1 mL of 80% methanol (B129727) (pre-heated to 70°C) to the sample tube to inactivate myrosinase.

-

Vortex vigorously for 1 minute.

-

Incubate at 70°C for 20 minutes in a water bath or heat block, with intermittent vortexing.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of 80% methanol (70°C) and repeat steps 2-4.

-

Combine the supernatants.

c. Analysis by UPLC-MS/MS:

-

Filter the combined supernatant through a 0.22 µm PTFE syringe filter.

-

Inject an appropriate volume (e.g., 5 µL) onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-1 min, 2% B; 1-8 min, 2-50% B; 8-9 min, 50-98% B; 9-10 min, 98% B; 10-11 min, 98-2% B; 11-12 min, 2% B.

-

Set the mass spectrometer to negative ion mode and use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ at m/z 534.1. A characteristic product ion for fragmentation is the sulfate (B86663) ion at m/z 97.1.

-

Quantify the compound by comparing the peak area to a standard curve prepared from a purified standard of this compound.

dot

Caption: Workflow for the extraction and analysis of this compound.

Insect Bioassay with 11-(Methylsulfinyl)undecyl Isothiocyanate

This protocol is a generalized method for assessing the insecticidal activity of a purified isothiocyanate using an artificial diet.[19][25]

a. Preparation of Artificial Diet:

-

Prepare a standard artificial diet for a generalist insect herbivore (e.g., Spodoptera exigua or Trichoplusia ni).

-

While the diet is cooling but still liquid (around 50-60°C), add the purified 11-(methylsulfinyl)undecyl isothiocyanate dissolved in a small amount of a suitable solvent (e.g., ethanol) to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 200 µg/g diet).

-

Add the same amount of solvent to the control diet.

-

Mix thoroughly and dispense the diet into individual wells of a multi-well plate.

b. Insect Bioassay:

-

Place one neonate larva into each well containing the diet.

-

Seal the plates with a breathable membrane.

-

Maintain the insects under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Monitor larval survival and weigh the larvae at regular intervals (e.g., every 2-3 days) for a period of 10-14 days.

-

Calculate parameters such as larval mortality, mean larval weight, and growth rate for each treatment.

Antifungal Bioassay with 11-(Methylsulfinyl)undecyl Isothiocyanate

This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) of the isothiocyanate against a fungal pathogen.[10][24][26]

a. Preparation of Fungal Inoculum:

-

Grow the fungal strain (e.g., Aspergillus niger or Fusarium oxysporum) on a suitable agar (B569324) medium.

-

Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

b. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of 11-(methylsulfinyl)undecyl isothiocyanate in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to obtain a range of concentrations.

-

Add the fungal spore suspension to each well to achieve a final concentration of approximately 1 x 10^4 spores/mL.

-

Include a positive control (medium with fungal inoculum, no isothiocyanate) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

Determine the MIC visually as the lowest concentration of the isothiocyanate that completely inhibits fungal growth.

Conclusion

This compound is a key component of the chemical defense system of Camelina sativa. Its hydrolysis upon tissue damage releases the potent biotoxin 11-(methylsulfinyl)undecyl isothiocyanate, which likely contributes to the plant's resistance against a broad range of herbivores and pathogens. The study of this and other long-chain aliphatic glucosinolates offers promising avenues for the development of natural pesticides and for the breeding of crops with enhanced pest resistance. Furthermore, the bioactive properties of the resulting isothiocyanates may have applications in the pharmaceutical and nutraceutical industries. Further research is warranted to fully elucidate the specific biological activities of 11-(methylsulfinyl)undecyl isothiocyanate and to explore its potential applications.

References

- 1. d-nb.info [d-nb.info]

- 2. Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Impact of the Absence of Aliphatic Glucosinolates on Insect Herbivory in Arabidopsis | PLOS One [journals.plos.org]

- 6. Antifungal Activity of Isothiocyanates and Related Compounds: I. Naturally Occurring Isothiocyanates and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Jasmonic Acid-Mediated Aliphatic Glucosinolate Metabolism Is Involved in Clubroot Disease Development in Brassica napus L. [frontiersin.org]

- 8. Anti-carcinogenic activity of 6-m... preview & related info | Mendeley [mendeley.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 13. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Impact of the Absence of Aliphatic Glucosinolates on Insect Herbivory in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Jasmonate-Dependent Induction of Indole Glucosinolates in Arabidopsis by Culture Filtrates of the Nonspecific Pathogen Erwinia carotovora - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The plant toxin 4-methylsulfinylbutyl isothiocyanate decreases herbivore performance and modulates cellular and humoral immunity | PLOS One [journals.plos.org]

- 20. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Degradation of 11-(Methylsulfinyl)undecyl-glucosinolate by Myrosinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic degradation of 11-(Methylsulfinyl)undecyl-glucosinolate, a long-chain aliphatic glucosinolate, by the enzyme myrosinase. This process is of significant interest due to the bioactive properties of its degradation products, primarily isothiocyanates, which have potential applications in chemoprevention and drug development.

Introduction to the Glucosinolate-Myrosinase System

Glucosinolates are a class of sulfur-containing secondary metabolites found predominantly in plants of the Brassicaceae family.[1][2][3] Myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147) is an enzyme that catalyzes the hydrolysis of glucosinolates.[4][5] In intact plant tissue, myrosinase and glucosinolates are spatially segregated. Upon tissue damage, such as through chewing by herbivores or processing, they come into contact, initiating the degradation process.[1][3]

The hydrolysis of the thioglucosidic bond in the glucosinolate molecule by myrosinase yields D-glucose and an unstable aglycone, thiohydroximate-O-sulfonate.[3][4] This intermediate then spontaneously rearranges to form various products, the nature of which depends on the reaction conditions (e.g., pH) and the presence of specifier proteins.[4][6] Under neutral pH conditions, the primary products are isothiocyanates.

The Degradation of this compound

This compound is an aliphatic glucosinolate characterized by an eleven-carbon chain with a terminal methylsulfinyl group. Its degradation by myrosinase is expected to primarily yield 11-(methylsulfinyl)undecyl isothiocyanate, a compound with potential biological activity.

Signaling Pathway of Enzymatic Degradation

The enzymatic degradation of this compound by myrosinase follows a well-established pathway for glucosinolate hydrolysis. The process begins with the enzymatic cleavage of the glucose moiety, leading to an unstable intermediate that rearranges to form the corresponding isothiocyanate.

Quantitative Data

Table 1: General Kinetic Parameters for Myrosinase with Aliphatic Glucosinolates

| Parameter | Typical Value Range | Conditions | Source |

| Km (Michaelis Constant) | 0.1 - 1.0 mM | pH 6.5 - 7.0, 25-37°C | General literature on glucosinolates |

| Vmax (Maximum Velocity) | Varies significantly with enzyme source and purity | pH 6.5 - 7.0, 25-37°C | General literature on glucosinolates |

| Optimal pH | 6.5 - 7.5 | 25-37°C | [2][7] |

| Optimal Temperature | 30 - 50°C | pH 6.5 - 7.0 | [7][9] |

Table 2: Expected Products and Estimated Yields

| Product | Structure | Estimated Yield | Analytical Method |

| 11-(Methylsulfinyl)undecyl Isothiocyanate | CH3S(O)(CH2)11NCS | High (at neutral pH) | GC-MS, HPLC-UV |

| 11-(Methylsulfinyl)undecyl Nitrile | CH3S(O)(CH2)11CN | Low (increases at acidic pH) | GC-MS |

| D-Glucose | C6H12O6 | Equimolar to substrate | HPLC-RID, Enzymatic Assays |

| Sulfate | SO42- | Equimolar to substrate | Ion Chromatography |

Experimental Protocols

The following are detailed methodologies for key experiments related to the enzymatic degradation of this compound.

Myrosinase Activity Assay (Spectrophotometric Method)

This protocol is adapted from standard assays for myrosinase activity and can be optimized for this compound.[2]

Materials:

-

This compound solution (e.g., 10 mM in water)

-

Purified myrosinase or plant crude extract containing myrosinase

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

Spectrophotometer capable of reading in the UV range (e.g., 227 nm)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the this compound substrate to a final volume of 1 mL. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.05 - 1.0 mM).

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the myrosinase solution (e.g., 10-50 µL) and mix quickly.

-

Immediately monitor the decrease in absorbance at a wavelength where the glucosinolate absorbs (e.g., 227 nm) for a set period (e.g., 5-10 minutes).

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Quantification of Degradation Products by HPLC-UV

This method allows for the separation and quantification of the remaining substrate and the formed isothiocyanate.[1]

Instrumentation and Conditions:

-

HPLC System: With a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 227 nm for the glucosinolate and around 245 nm for the isothiocyanate.

-

Injection Volume: 20 µL.

Procedure:

-

Perform the enzymatic reaction as described in section 4.1.

-

At specific time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of a strong acid (e.g., 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).

-

Centrifuge the sample to pellet any denatured protein.

-

Inject the supernatant into the HPLC system.

-

Quantify the substrate and product by comparing their peak areas to those of standard curves prepared with known concentrations of this compound and its corresponding isothiocyanate.

Identification of Volatile Products by GC-MS

Gas chromatography-mass spectrometry is the gold standard for identifying volatile degradation products like isothiocyanates and nitriles.[10]

Instrumentation and Conditions:

-

GC-MS System: With a suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 50°C, ramped to 250°C.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Procedure:

-

Following the enzymatic reaction, extract the volatile products from the aqueous reaction mixture using an organic solvent such as dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-